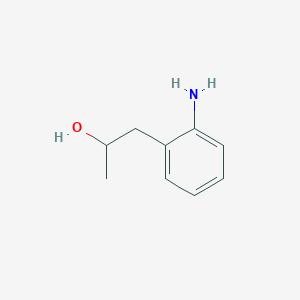
1-(2-Aminophényl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminophenyl)propan-2-ol is an organic compound that belongs to the class of phenylpropanolamines It features a phenyl ring substituted with an amino group at the second position and a hydroxyl group at the second carbon of the propyl chain
Applications De Recherche Scientifique
1-(2-Aminophenyl)propan-2-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals, including optical brighteners and pigments.
Mécanisme D'action
Target of Action
It’s known that amines are intermediates and products of great importance for chemical and life science applications .
Mode of Action
The compound undergoes a transformation reaction at 200 °C under argon pressure . A range of catalysts was applied including carbon, titania and zeolite supported Ru, Pd, Pt, Rh, and Ir, as well as metal-free zeolites . The highest conversion was obtained with H-Beta-150 and H-Beta-25 and the highest selectivity to 2-methylindoline was achieved with 0.3 % Ir–H-Beta-150 and H-Beta-25 .
Biochemical Pathways
The compound is involved in the hydrogen borrowing reaction with alcohols, an environmentally friendly alternative for the synthesis of secondary amines . The first step is the removal of hydrogen from the alcohol by the catalyst to form an aldehyde, after which the amine reacts with the aldehyde forming an imine and water, and finally, hydrogen is returned by the catalyst to the imine resulting in an amine .
Pharmacokinetics
The compound’s boiling point and density are known, which could potentially impact its bioavailability .
Result of Action
The dehydrogenation-cyclization and hydrogen borrowing of 1-(2-Aminophenyl)propan-2-ol lead to the formation of 2-methylindole and 2-methylindoline . Both products are known to be used as intermediates for synthesizing pharmaceuticals, and can also be applied for the synthesis of dyes, pigments, and optical brighteners .
Safety and Hazards
This compound is associated with several hazards. It has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with this compound include H302-H315-H319-H332-H335 . Precautionary measures include avoiding release to the environment and wearing protective gloves, clothing, and eye/face protection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-nitrophenyl)propan-2-ol using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure. Another method involves the reductive amination of 2-acetylphenylamine with formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods: In industrial settings, the production of 1-(2-Aminophenyl)propan-2-ol often involves catalytic hydrogenation processes. These processes utilize supported noble metal catalysts, such as palladium on carbon, to achieve high yields and selectivity. The reaction conditions are optimized to ensure efficient conversion and minimal by-product formation.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Aminophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in precursor compounds can be reduced to an amino group using hydrogenation or metal hydrides.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Comparaison Avec Des Composés Similaires
1-(2-Aminophenyl)propan-2-ol can be compared with similar compounds such as:
Phenylpropanolamine: Similar structure but lacks the amino group at the second position.
2-Aminophenol: Contains an amino group on the phenyl ring but lacks the propanol side chain.
2-Phenylpropanol: Lacks the amino group on the phenyl ring.
Uniqueness: 1-(2-Aminophenyl)propan-2-ol is unique due to the presence of both an amino group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in synthesis and research.
Propriétés
IUPAC Name |
1-(2-aminophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQBIKFTBHLHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-chlorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2423575.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one](/img/structure/B2423576.png)
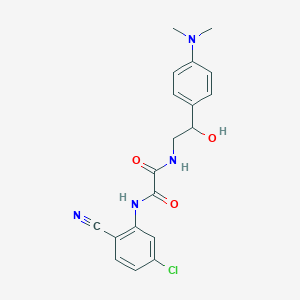
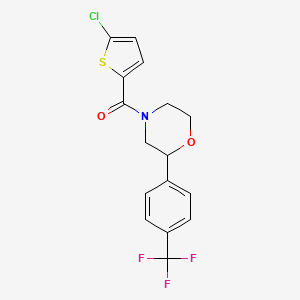
![5,6-dibromo-3',6'-dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3-one](/img/structure/B2423584.png)
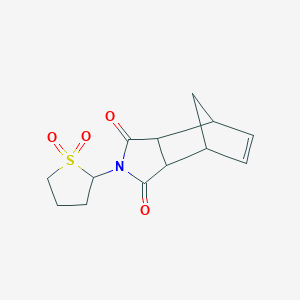
![diethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)malonate](/img/structure/B2423586.png)
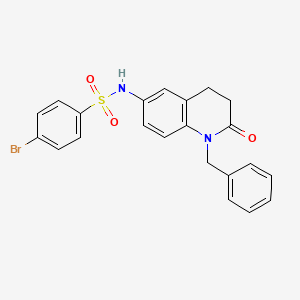
![3-heptyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2423590.png)
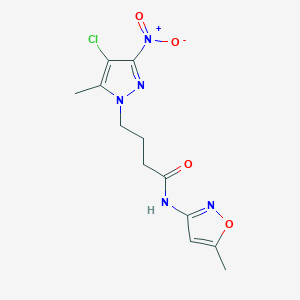
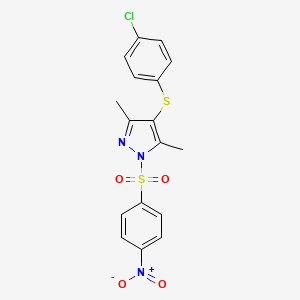
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2423594.png)
![6-((2,6-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2423595.png)
![1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2423596.png)
